8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, and a morpholinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF (tetrahydrofuran), and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C19H17ClN4O4 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
8-chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H17ClN4O4/c1-10-8-11(25)2-3-12(10)15-17-16(13(20)9-14(21-17)18(26)27)23-19(22-15)24-4-6-28-7-5-24/h2-3,8-9,25H,4-7H2,1H3,(H,26,27) |
InChI Key |
FYUFBJCDTWXRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)O)N4CCOCC4 |
Origin of Product |
United States |
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